molecular formula C34H40N2O18 B1667740 Bapta-AM CAS No. 126150-97-8

Bapta-AM

Cat. No.: B1667740
CAS No.: 126150-97-8
M. Wt: 764.7 g/mol
InChI Key: YJIYWYAMZFVECX-UHFFFAOYSA-N
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Description

1,2-Bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid tetrakis(acetoxymethyl ester), commonly known as BAPTA-AM, is a cell-permeant calcium chelator. It is highly selective for calcium ions over magnesium ions and is used to control intracellular calcium levels. This compound is more selective for calcium ions than ethylenediaminetetraacetic acid (EDTA) and ethylene glycol tetraacetic acid (EGTA), and its metal binding is less sensitive to pH changes .

Biochemical Analysis

Biochemical Properties

Bapta-AM interacts with various biomolecules, primarily enzymes and proteins, within the cell. It is known to inhibit PFKFB3, a key enzyme in the glycolytic pathway . This inhibition impedes mTORC1-driven Mcl-1 translation, thereby affecting cellular metabolism and survival .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to inhibit free radical-mediated toxicity, enhance apoptosis in non-neuronal cells, and protect neurons from ischemic damage . It also regulates ion channels and blocks neuronal Ca2±activated K+ channel currents . Moreover, this compound can control the level of intracellular Ca2+, which is crucial for various cellular functions .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation . This inhibition is not related to Ca2+ signaling but is a Ca2±independent mechanism through which this compound impairs cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound has been shown to enhance apoptosis induced by venetoclax, a BCL-2 antagonist, in diffuse large B-cell lymphoma (DLBCL) . This suggests that this compound may have long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, one study showed that local/immediate application of this compound strongly protects against severe spinal cord injury

Metabolic Pathways

This compound is involved in several metabolic pathways. It directly inhibits PFKFB3, a key enzyme in the glycolytic pathway . This inhibition affects the metabolic flux and metabolite levels within the cell .

Transport and Distribution

This compound is a cell-permeant molecule that can penetrate cell membranes . Once inside the cell, it is hydrolyzed into the free acid form of Bapta, which chelates cytosolic Ca2+ . This allows this compound to be distributed within cells and tissues effectively.

Subcellular Localization

This compound is localized within the cytosol of cells after it penetrates the cell membrane Its activity or function could be influenced by various factors, including targeting signals or post-translational modifications, directing it to specific compartments or organelles

Preparation Methods

BAPTA-AM is synthesized through a multi-step process involving the esterification of 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA) with acetoxymethyl groups. The reaction typically involves the use of acetoxymethyl chloride in the presence of a base such as triethylamine. The reaction conditions must be carefully controlled to ensure the selective esterification of the carboxyl groups without affecting the amine groups . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

BAPTA-AM undergoes hydrolysis in the presence of intracellular esterases, converting it into its active form, BAPTA. This hydrolysis reaction is crucial for its function as a calcium chelator. BAPTA itself can participate in various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

BAPTA-AM is compared with other calcium chelators such as ethylenediaminetetraacetic acid (EDTA), ethylene glycol tetraacetic acid (EGTA), and o-nitrophenyl ethylene glycol tetraacetic acid (NP-EGTA):

This compound is unique in its high selectivity for calcium ions, cell-permeant nature, and ability to be hydrolyzed intracellularly to release the active chelator, making it a valuable tool in calcium signaling research.

Properties

IUPAC Name

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N2O18/c1-23(37)47-19-51-31(41)15-35(16-32(42)52-20-48-24(2)38)27-9-5-7-11-29(27)45-13-14-46-30-12-8-6-10-28(30)36(17-33(43)53-21-49-25(3)39)18-34(44)54-22-50-26(4)40/h5-12H,13-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIYWYAMZFVECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274361
Record name BAPTA-AM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

764.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126150-97-8
Record name BAPTA-AM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acidtetrakis(acetoxymethyl)ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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